molecular formula C8H7FN2 B1343690 4-Fluoro-6-methyl-1H-indazole CAS No. 885522-09-8

4-Fluoro-6-methyl-1H-indazole

Cat. No. B1343690
M. Wt: 150.15 g/mol
InChI Key: OTGJUTKIPURIBB-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activities

4-Fluoro-6-methyl-1H-indazole has been studied for its various pharmacological properties and potential applications in scientific research, particularly in the field of medicinal chemistry. One study focused on the synthesis of fluorinated analogues of marsanidine, a highly selective α2-adrenoceptor agonist, to assess the impact of fluorination on the indazole ring. It was found that fluorination at specific positions on the indazole ring could influence the binding affinity and selectivity for α2-adrenoceptors and imidazoline binding sites. Such fluorinated derivatives demonstrated potential as lead compounds for the development of radiotracers for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).

Antimicrobial Enzyme Inhibition

Another area of interest is the investigation of indazoles, including 4-fluoro-1H-indazole derivatives, as inhibitors of lactoperoxidase (LPO), an antimicrobial enzyme. Research has shown that certain indazole derivatives can significantly inhibit LPO activity, which has implications for understanding enzyme function and potentially developing enzyme-targeted therapeutics (Köksal & Alım, 2018).

Antitumor Activity

The antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound related to 4-fluoro-6-methyl-1H-indazole, was synthesized and evaluated. It showed potential in inhibiting the proliferation of certain cancer cell lines, highlighting the role of fluorinated indazoles in cancer research (Hao et al., 2017).

Antioxidant Properties

The synthesis and evaluation of indazole derivatives for their antioxidant properties have also been explored. Tetrahydroindazoles with fluorine substitutions were synthesized and assessed for in vitro antioxidant activity, demonstrating the potential for these compounds in oxidative stress-related therapeutic applications (Polo et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted on piperazine-1-yl-1H-indazole derivatives, including those with fluorine substitutions, to understand their role in medicinal chemistry and to explore their potential as therapeutic agents (Balaraju et al., 2019).

Safety And Hazards

The specific safety and hazards information for 4-Fluoro-6-methyl-1H-indazole is not available in the search results. However, it is recommended that this compound be used for R&D purposes only and not for medicinal or household use6.


properties

IUPAC Name

4-fluoro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGJUTKIPURIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646500
Record name 4-Fluoro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methyl-1H-indazole

CAS RN

885522-09-8
Record name 4-Fluoro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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